2-({[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-methylbenzoic acid
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Overview
Description
2-({[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-methylbenzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a dioxo-dihydro-isoindol group, and a methylbenzoic acid moiety. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new synthetic pathways and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-methylbenzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by the formation of the isoindol structure through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize reaction conditions to ensure high yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenolic derivative, while reduction of the dioxo groups would yield hydroxyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-({[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-methylbenzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, possibly involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid
- (2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-methoxybenzyl}butanoic acid
Uniqueness
2-({[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-methylbenzoic acid is unique due to its combination of functional groups and structural complexity
Properties
Molecular Formula |
C24H18N2O6 |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-[[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]-5-methylbenzoic acid |
InChI |
InChI=1S/C24H18N2O6/c1-13-3-10-20(19(11-13)24(30)31)25-21(27)14-4-9-17-18(12-14)23(29)26(22(17)28)15-5-7-16(32-2)8-6-15/h3-12H,1-2H3,(H,25,27)(H,30,31) |
InChI Key |
ZXYGVNWMYLPLHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC)C(=O)O |
Origin of Product |
United States |
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